molecular formula C13H23Cl3N2O B5501665 N-[(5-chloro-2-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

N-[(5-chloro-2-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Cat. No.: B5501665
M. Wt: 329.7 g/mol
InChI Key: GACIKLNMFFOMPC-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-ethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a chemical compound with a complex structure that includes a chlorinated aromatic ring, an ethoxy group, and a diamine moiety

Scientific Research Applications

N-[(5-chloro-2-ethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-ethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps. One common approach is to start with the chlorination of 2-ethoxybenzyl alcohol to obtain 5-chloro-2-ethoxybenzyl chloride. This intermediate is then reacted with N,N-dimethylethylenediamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-ethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 5-chloro-2-ethoxybenzaldehyde or 5-chloro-2-ethoxybenzoic acid, while reduction of a nitro group can produce the corresponding amine.

Mechanism of Action

The mechanism by which N-[(5-chloro-2-ethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it could act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-N-methyl-N’-(2-methylphenyl)malonamide
  • N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[(5-chloro-2-ethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated aromatic ring and the diamine moiety allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O.2ClH/c1-4-17-13-6-5-12(14)9-11(13)10-15-7-8-16(2)3;;/h5-6,9,15H,4,7-8,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACIKLNMFFOMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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